4-Bromo-3-methoxybenzoic acid
Overview
Description
4-Bromo-3-methoxybenzoic acid, also known as 4-Bromomethoxybenzoic acid (BMBA) is an organic compound that is widely used in scientific research applications. BMBA is a phenolic acid with a unique combination of properties, including its ability to act as a weak acid and its low toxicity. BMBA is an important reagent in various synthetic processes, including the synthesis of pharmaceuticals and other organic compounds. BMBA is also used as a catalyst in various biochemical and physiological processes, as well as for the study of enzyme inhibition and activation.
Scientific Research Applications
Synthesis and Chemical Applications
- Synthesis of Derivatives : Methyl 4-Bromo-2-methoxybenzoate, a derivative of 4-Bromo-3-methoxybenzoic acid, has been synthesized from 4-bromo-2-fluorotoluene through a series of chemical reactions. This process showcases the compound's utility in complex chemical syntheses (Chen Bing-he, 2008).
Biochemical Research
- Antibacterial Activity : Hydrazide-hydrazones of 3-methoxybenzoic acid, structurally related to this compound, have demonstrated significant antibacterial activity against Bacillus spp. This finding suggests potential applications in developing new antibacterial agents (Łukasz Popiołek & Anna Biernasiuk, 2016).
Material Science
- Encapsulation for Controlled Release : A study on 4-hydroxy-3-methoxybenzoic acid (vanillic acid), which shares a similar methoxybenzoic structure, involved its successful intercalation into layered double hydroxide for controlled release. This application is crucial in the controlled delivery of flavors in food science (Mi-Mi Hong, Jae-Min Oh & J. Choy, 2008).
Pharmaceutical Research
- Synthesis of Pharmaceutical Intermediates : The compound has been used in synthesizing various intermediates for pharmaceutical applications. For instance, 4-(4-Bromo-2-fluoranilino)-7-hydroxy-6-methoxyquinazoline, an intermediate for the drug vandetanib, was synthesized from 4-hydroxy-3-methoxybenzoic acid, demonstrating the compound's role in drug development (Li Rong-dong, 2011).
Chemical Structure Analysis
- Crystal Structure Analysis : Studies on bromophenol derivatives, including compounds structurally similar to this compound, revealed insights into their crystal structures. These findings have implications for understanding the molecular configuration and potential applications in various fields (Jielu Zhao et al., 2004).
Future Directions
Mechanism of Action
Mode of Action
The mode of action of 4-Bromo-3-methoxybenzoic acid involves radical halogenation and nucleophilic substitution . In the presence of N-bromosuccinimide (NBS), a bromine atom is introduced to the compound. This brominated compound then undergoes a nucleophilic substitution reaction, where the bromine atom is replaced by a methoxy group .
Biochemical Pathways
The compound’s involvement in radical halogenation and nucleophilic substitution reactions suggests that it may influence pathways involving these types of chemical reactions .
Result of Action
The compound’s involvement in radical halogenation and nucleophilic substitution reactions suggests that it may influence cellular processes involving these types of chemical reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to avoid formation of dust and aerosols . It’s also recommended to use personal protective equipment and avoid contact with skin and eyes .
properties
IUPAC Name |
4-bromo-3-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVXVBKBOFGKIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584167 | |
Record name | 4-Bromo-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56256-14-5 | |
Record name | 4-Bromo-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-3-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.